molecular formula C22H19ClF2N2O3S B2488345 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 451515-03-0

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Cat. No. B2488345
CAS RN: 451515-03-0
M. Wt: 464.91
InChI Key: PXINXGPWLJGVIS-UHFFFAOYSA-N
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Description

"5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide" belongs to a class of compounds known for their diverse chemical and physical properties, often synthesized for various pharmacological studies. While the specific compound of interest was not directly found in the literature, closely related compounds provide valuable insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation reactions, nucleophilic substitution, and cyclization processes. For instance, the synthesis of benzamide derivatives entails physicochemical and spectral confirmation, highlighting the complexity of such synthetic routes (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

Molecular structure is crucial in determining a compound's reactivity and interaction with biological targets. Crystal structure analysis, often through X-ray diffraction, provides insights into the molecular conformation and the role of hydrogen bonding in stabilizing the structure. For example, studies on related compounds revealed significant hydrogen bonding in their crystal packing (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Chemical reactions, including those leading to the formation of new bonds or functional groups, play a vital role in the synthesis and modification of benzamides. These reactions can influence the chemical properties and reactivity of the compounds. For instance, the introduction of fluorine atoms or sulfonamide groups can significantly affect the compound's pharmacological profile and solubility (Suchetan, Naveen, Lokanath, Srivishnu, Supriya, & Lakshmikantha, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamide derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential therapeutic applications. This could include in vitro and in vivo studies to evaluate its efficacy and safety .

properties

IUPAC Name

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N2O3S/c1-2-27(14-15-6-4-3-5-7-15)31(29,30)17-9-11-20(24)18(13-17)22(28)26-16-8-10-21(25)19(23)12-16/h3-13H,2,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXINXGPWLJGVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

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